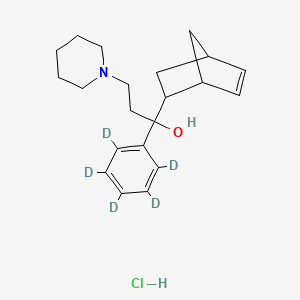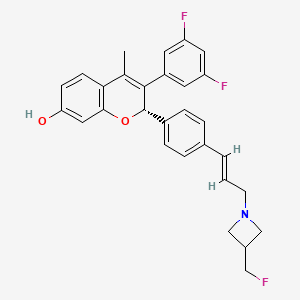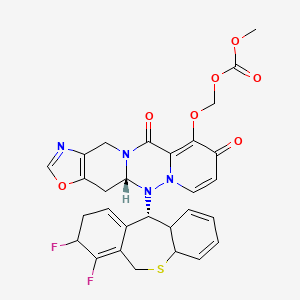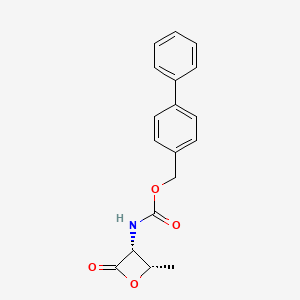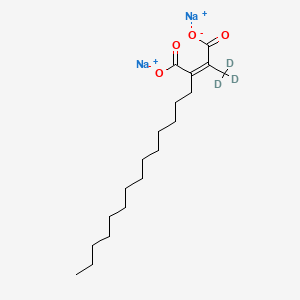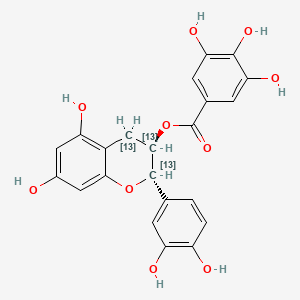
(+/-)-Catechin Gallate-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Catechin Gallate-13C3 is a stable isotope-labeled compound derived from catechin gallate. Catechin gallate is a type of flavonoid found in various plants, particularly in tea leaves. The compound is known for its potent antioxidant, anti-inflammatory, and anticancer properties. The labeling with carbon-13 isotopes makes it useful for various research applications, including metabolic studies and tracing experiments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Catechin Gallate-13C3 typically involves the incorporation of carbon-13 isotopes into the catechin gallate molecule. This can be achieved through several synthetic routes, including:
Direct Isotope Labeling: This method involves the direct incorporation of carbon-13 labeled precursors into the catechin gallate molecule. The reaction conditions often require the use of catalysts and specific solvents to facilitate the incorporation of the isotopes.
Biosynthetic Pathways: Utilizing microorganisms or plants that have been fed with carbon-13 labeled substrates to produce catechin gallate-13C3 naturally. This method is more environmentally friendly but may require more time and resources.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Fermentation: Using genetically modified microorganisms to produce the labeled compound.
Chemical Synthesis: Employing advanced chemical synthesis techniques to incorporate the carbon-13 isotopes efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(+/-)-Catechin Gallate-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms using agents like sodium borohydride.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles and electrophiles under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced forms of catechin gallate.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(+/-)-Catechin Gallate-13C3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of catechin metabolism.
Biology: Employed in studies to investigate the biological effects of catechin gallate, including its antioxidant and anti-inflammatory properties.
Medicine: Used in research to explore its potential anticancer properties and its effects on various diseases.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties.
Mecanismo De Acción
The mechanism of action of (+/-)-Catechin Gallate-13C3 involves several molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: The compound induces apoptosis in cancer cells by modulating various signaling pathways, including the inhibition of epidermal growth factor receptor (EGFR) signaling and activation of oxidative phosphorylation.
Comparación Con Compuestos Similares
(+/-)-Catechin Gallate-13C3 can be compared with other similar compounds, such as:
Epigallocatechin Gallate-13C3: Another carbon-13 labeled flavonoid with similar antioxidant and anticancer properties.
Gallocatechin Gallate-13C3: A related compound with comparable biological activities.
Epicatechin Gallate-13C3: Shares similar chemical structure and properties but differs in the stereochemistry.
Uniqueness
This compound is unique due to its specific labeling with carbon-13 isotopes, making it particularly useful for tracing and metabolic studies. Its combination of antioxidant, anti-inflammatory, and anticancer properties further enhances its value in scientific research.
Propiedades
Fórmula molecular |
C22H18O10 |
|---|---|
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1/i8+1,19+1,21+1 |
Clave InChI |
LSHVYAFMTMFKBA-GOAYXCFZSA-N |
SMILES isomérico |
[13CH2]1[13C@H]([13C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
SMILES canónico |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B12417556.png)
![4-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B12417563.png)
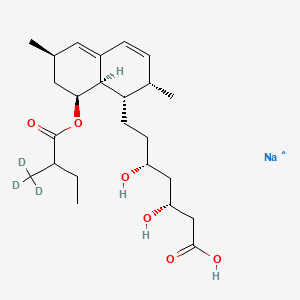
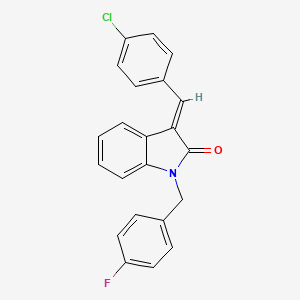
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5](/img/structure/B12417577.png)
![(6R)-4,4-dideuterio-6-[(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B12417590.png)
![2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B12417604.png)

